Cas no 2227661-72-3 (rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a quinoline moiety, which confers unique steric and electronic properties. The rigid cyclopropane ring enhances structural stability, while the quinoline group offers potential for π-π interactions, making it valuable in medicinal chemistry and asymmetric synthesis. Its stereochemistry, particularly the (1R,3R) configuration, is critical for selective binding in biological targets. This compound serves as a versatile intermediate for pharmaceuticals, especially in the development of kinase inhibitors or antiviral agents. Its well-defined chiral centers and functional group compatibility enable precise modifications, supporting research in drug discovery and mechanistic studies.
rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine structure
2227661-72-3 structure
商品名:rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine
CAS番号:2227661-72-3
MF:C15H18N2
メガワット:226.316823482513
CID:6455775
PubChem ID:165968342

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine
    • rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
    • 2227661-72-3
    • EN300-1746322
    • インチ: 1S/C15H18N2/c1-15(2)12(9-16)14(15)11-7-8-17-13-6-4-3-5-10(11)13/h3-8,12,14H,9,16H2,1-2H3/t12-,14-/m0/s1
    • InChIKey: YOJVSIAEHHHNNG-JSGCOSHPSA-N
    • ほほえんだ: NC[C@H]1[C@H](C2C=CN=C3C=CC=CC=23)C1(C)C

計算された属性

  • せいみつぶんしりょう: 226.146998583g/mol
  • どういたいしつりょう: 226.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1746322-2.5g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
2.5g
$3025.0 2023-09-20
Enamine
EN300-1746322-10.0g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
10g
$6635.0 2023-05-23
Enamine
EN300-1746322-1.0g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
1g
$1543.0 2023-05-23
Enamine
EN300-1746322-5.0g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
5g
$4475.0 2023-05-23
Enamine
EN300-1746322-1g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
1g
$1543.0 2023-09-20
Enamine
EN300-1746322-10g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
10g
$6635.0 2023-09-20
Enamine
EN300-1746322-5g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
5g
$4475.0 2023-09-20
Enamine
EN300-1746322-0.1g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
0.1g
$1357.0 2023-09-20
Enamine
EN300-1746322-0.25g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
0.25g
$1420.0 2023-09-20
Enamine
EN300-1746322-0.5g
rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine
2227661-72-3
0.5g
$1482.0 2023-09-20

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine 関連文献

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamineに関する追加情報

Introduction to rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine (CAS No. 2227661-72-3)

Rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine (CAS No. 2227661-72-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as cyclopropylamines, which are characterized by their unique cyclopropane ring structure and the presence of an amine functional group. The compound's structure and properties make it a valuable candidate for various applications, including as a potential therapeutic agent and as a tool for understanding biological processes.

The chemical structure of rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine is defined by its cyclopropane ring, which is substituted with two methyl groups and a quinoline moiety. The quinoline ring, a heterocyclic aromatic compound, imparts significant biological activity to the molecule. The presence of the amine group further enhances its reactivity and potential for forming interactions with biological targets.

Recent studies have highlighted the potential of rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells. Specifically, it has been found to inhibit the growth of human breast cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

In addition to its anti-cancer properties, rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and enzymes. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine have also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. These properties suggest that it could be developed into an effective oral medication for various therapeutic applications.

In terms of safety and toxicity, preliminary studies have indicated that rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine is well-tolerated at therapeutic doses. However, further preclinical and clinical trials are necessary to fully evaluate its safety profile and determine optimal dosing regimens.

The synthesis of rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine has been optimized using modern synthetic techniques. One common approach involves the reaction of 4-bromoquinoline with a suitable cyclopropane precursor in the presence of a palladium catalyst. This method allows for high yields and good stereoselectivity, making it suitable for large-scale production.

The unique structural features of rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine also make it an interesting subject for computational studies. Molecular dynamics simulations have provided insights into its conformational behavior and interactions with biological targets. These studies have helped to elucidate the molecular mechanisms underlying its biological activity and guide the design of more potent analogs.

In conclusion, rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine (CAS No. 2227661-72-3) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional applications and optimize its use in clinical settings.

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